An In-depth Technical Guide to the Chemical Properties of 5-methoxy-3,4-dihydro-2H-pyrrole
An In-depth Technical Guide to the Chemical Properties of 5-methoxy-3,4-dihydro-2H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methoxy-3,4-dihydro-2H-pyrrole, also known by its tautomeric name 2-methoxy-1-pyrroline, is a cyclic imino ether with significant applications in organic synthesis and medicinal chemistry. Its unique structural features make it a valuable building block for the synthesis of a variety of biologically active molecules and complex heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential biological significance, tailored for professionals in research and drug development.
Chemical and Physical Properties
5-methoxy-3,4-dihydro-2H-pyrrole is a colorless to light yellow liquid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉NO | [1] |
| Molecular Weight | 99.13 g/mol | [1] |
| CAS Number | 5264-35-7 | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 148-149 °C | [2] |
| Melting Point | -61 °C | [2] |
| Density | 1.041 g/cm³ | [2] |
| Solubility | Soluble in ethanol and dimethylformamide; slightly soluble in water. | [2] |
Synthesis
A common and effective method for the synthesis of 5-methoxy-3,4-dihydro-2H-pyrrole is the O-methylation of the readily available lactam, 2-pyrrolidinone. This transformation is typically achieved using a powerful methylating agent such as dimethyl sulfate.[3]
Experimental Protocol: Synthesis from 2-Pyrrolidinone
Materials:
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2-Pyrrolidinone
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Dimethyl sulfate
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Inert solvent (e.g., anhydrous benzene or toluene)
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Base (e.g., potassium carbonate) - optional, for neutralization
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Apparatus for reflux and distillation
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of 2-pyrrolidinone in an anhydrous inert solvent is prepared.
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Dimethyl sulfate is added dropwise to the stirred solution. An exothermic reaction may be observed.
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The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, the reaction mixture is cooled to room temperature.
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If necessary, a base such as potassium carbonate is added to neutralize any acidic byproducts.
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The solvent is removed under reduced pressure.
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The crude product is purified by fractional distillation under reduced pressure to yield pure 5-methoxy-3,4-dihydro-2H-pyrrole.
Spectroscopic Data
The structural confirmation of 5-methoxy-3,4-dihydro-2H-pyrrole is achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the molecular structure.
¹H NMR (Proton NMR): The expected chemical shifts for the protons in 5-methoxy-3,4-dihydro-2H-pyrrole are as follows:
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-OCH₃ (methoxy protons): A singlet around 3.6 ppm.
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-CH₂- (protons at C4): A multiplet around 1.9-2.1 ppm.
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-CH₂- (protons at C3): A triplet around 2.4-2.6 ppm.
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-CH₂- (protons at C5): A triplet around 3.7-3.9 ppm.
¹³C NMR (Carbon-13 NMR): The anticipated chemical shifts for the carbon atoms are:
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C4: ~20-25 ppm
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C3: ~30-35 ppm
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-OCH₃: ~55-60 ppm
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C5: ~60-65 ppm
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C2 (imine carbon): ~165-170 ppm
Infrared (IR) Spectroscopy
The IR spectrum of 5-methoxy-3,4-dihydro-2H-pyrrole is characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| ~2850-2950 | C-H stretch | Aliphatic |
| ~1660 | C=N stretch | Imine |
| ~1240 | C-O stretch | Ether |
The presence of a strong absorption band around 1660 cm⁻¹ is indicative of the C=N double bond of the imine functionality, and the absence of a strong C=O stretching band (typically around 1700-1750 cm⁻¹) confirms the conversion of the lactam starting material.[3]
Reactivity
5-methoxy-3,4-dihydro-2H-pyrrole, as a cyclic imino ether, exhibits reactivity characteristic of this functional group. The imine bond is susceptible to hydrolysis under acidic conditions, regenerating the corresponding lactam (2-pyrrolidinone) and methanol.
The carbon atom of the C=N double bond is electrophilic and can be attacked by nucleophiles. For instance, it has been reported to react with nitroacetate to form an aziridine, which serves as an intermediate in the synthesis of various pharmaceuticals.[1]
Biological Significance and Applications
5-methoxy-3,4-dihydro-2H-pyrrole serves as a crucial intermediate in the synthesis of various biologically active compounds. Its derivatives are being explored for a range of therapeutic applications.
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Pharmaceutical Synthesis: It is utilized as a starting material for the creation of complex molecules with potential biological activities.[2] It has been employed as a reagent in the design and preparation of dihydroindolones and dihydroindolizinones, which have shown potential as orally available MEK (mitogen-activated protein kinase kinase) inhibitors with in vivo antitumor efficacy.[]
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Medicinal Chemistry: In a broader context, this compound is used in medicinal chemistry to prepare molecules that can inhibit the activity of biological enzymes and regulate cell signaling pathways.[2]
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Antibacterial Effects: There is evidence to suggest that 5-methoxy-3,4-dihydro-2H-pyrrole exhibits antibacterial activity against Mycobacterium tuberculosis and other bacteria.[1]
While the direct involvement of 5-methoxy-3,4-dihydro-2H-pyrrole in specific signaling pathways is not yet extensively documented, its role as a precursor to MEK inhibitors suggests an indirect influence on the Ras/Raf/MEK/ERK pathway. This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
Safety Information
5-methoxy-3,4-dihydro-2H-pyrrole is considered to have low toxicity. However, standard laboratory safety precautions should always be observed.
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Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]
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Ventilation: Use in a well-ventilated area to avoid inhalation of vapors.[2]
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Storage: Store away from sources of ignition and oxidizing agents in a tightly sealed container.[2]
GHS Hazard Statements:
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
Conclusion
5-methoxy-3,4-dihydro-2H-pyrrole is a versatile and valuable compound for chemical and pharmaceutical research. Its straightforward synthesis from 2-pyrrolidinone, coupled with its unique reactivity as a cyclic imino ether, makes it an attractive building block for the development of novel therapeutic agents, particularly in the area of oncology. Further research into its biological activities and direct interactions with cellular pathways will likely uncover new and exciting applications for this important heterocyclic compound.
